molecular formula C9H12BrNO B040606 2-(3-Methoxy-4-bromophenyl)ethylamine CAS No. 113081-51-9

2-(3-Methoxy-4-bromophenyl)ethylamine

Cat. No.: B040606
CAS No.: 113081-51-9
M. Wt: 230.1 g/mol
InChI Key: KNLHFRSNELASBY-UHFFFAOYSA-N
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Description

2-(3-Methoxy-4-bromophenyl)ethylamine is a versatile synthetic intermediate of significant interest in medicinal chemistry and neuroscience research. This compound features a phenethylamine backbone, a critical pharmacophore found in numerous biologically active molecules, substituted with a methoxy group and a bromine atom on the aromatic ring. The bromine atom serves as an excellent handle for further functionalization via cross-coupling reactions, such as Suzuki or Heck reactions, making this amine a valuable precursor for the synthesis of more complex chemical libraries for drug discovery and structure-activity relationship (SAR) studies.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-bromo-3-methoxyphenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrNO/c1-12-9-6-7(4-5-11)2-3-8(9)10/h2-3,6H,4-5,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNLHFRSNELASBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CCN)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10603142
Record name 2-(4-Bromo-3-methoxyphenyl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10603142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113081-51-9
Record name 2-(4-Bromo-3-methoxyphenyl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10603142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of 2 3 Methoxy 4 Bromophenyl Ethylamine and Its Congeners

Strategic Approaches to Phenethylamine (B48288) Core Synthesis

The construction of the fundamental phenethylamine skeleton can be achieved through several reliable and versatile methods. These approaches often begin with readily available starting materials and proceed through well-established chemical transformations.

Precursor Synthesis and Elaboration

A primary route to phenethylamines involves the synthesis and subsequent reduction of β-nitrostyrene intermediates. These precursors are typically prepared through the condensation of a substituted benzaldehyde (B42025) with nitromethane. For instance, 3,4-methylenedioxy-β-nitrostyrene can be synthesized and then reduced to the corresponding phenethylamine. mdma.choup.com This method is advantageous as it allows for the introduction of various substituents on the aromatic ring at an early stage.

Another common precursor is the corresponding benzyl (B1604629) cyanide. The reduction of benzyl cyanides offers a direct pathway to phenethylamines. orgsyn.org This method has been shown to be effective for the synthesis of β-phenylethylamine and its substituted derivatives. orgsyn.org

Reductive Alkylation Strategies

Reductive amination represents a powerful tool for the synthesis of phenethylamines, particularly for accessing a variety of substituted analogues. This one-pot reaction typically involves the reaction of a ketone with an amine in the presence of a reducing agent. While specific examples for 2-(3-methoxy-4-bromophenyl)ethylamine are not detailed in the provided results, the general strategy is widely applicable to phenethylamine synthesis.

Enzymatic and Catalytic Hydrogenation Routes

Catalytic hydrogenation is a highly efficient and widely employed method for the synthesis of phenethylamines from β-nitrostyrenes. mdma.choup.com Various catalysts and reaction conditions have been explored to optimize this transformation. A common procedure involves the use of palladium on charcoal (Pd/C) as the catalyst in the presence of an acid, such as hydrochloric acid, under a hydrogen atmosphere. mdma.choup.commdma.ch This method has been successfully applied to the synthesis of various phenethylamines, including 3,4-methylenedioxy-β-phenethylamine, in high yields. mdma.choup.com The reaction conditions can be mild, often proceeding at low temperatures (e.g., 0°C) and atmospheric pressure. mdma.choup.com

Enzymatic methods are also emerging as a valuable approach, particularly for the enantioselective synthesis of chiral amines. For example, a chemoenzymatic two-step, one-pot transformation of styrene (B11656) to 1-phenylethylamine (B125046) has been developed, combining a Wacker oxidation with an enzymatic reductive amination. acs.org While not directly applied to this compound in the provided literature, this highlights the potential of enzymatic routes in phenethylamine synthesis. Additionally, enzymatic kinetic resolution using lipases like Candida antarctica lipase (B570770) B (CAL-B) has been successfully used to separate enantiomers of various phenylethylamines. csic.esresearchgate.net

Derivatization and Analog Synthesis

Once the phenethylamine core is established, further chemical modifications can be performed to generate a library of analogues with diverse properties. These transformations can target the amine functionality or the aromatic ring.

N-Substituted Amine Derivatives

The primary amine of phenethylamines can be readily derivatized to form secondary or tertiary amines. For instance, N-benzylphenethylamines (NBOMes) are a class of N-substituted derivatives that have been synthesized and studied for their biological activity. mdpi.com The synthesis of these derivatives typically involves the reaction of the primary phenethylamine with a suitable alkylating or acylating agent. For example, 4-bromophenethylamine (B146110) has been used in the synthesis of N-2-(4-bromophenyl)ethyl chloroacetamide. sigmaaldrich.com

Functional Group Interconversions on the Aromatic Ring

The bromo-substituent on the aromatic ring of this compound provides a versatile handle for a variety of functional group interconversions. While specific examples for this exact compound are limited in the provided results, general principles of aromatic chemistry can be applied. For instance, brominated aromatic compounds can undergo various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce new carbon-carbon or carbon-heteroatom bonds.

Furthermore, the selective bromination of related phenyl compounds has been demonstrated. For example, 2-methyl-2-phenylpropanoic acid can be selectively brominated in an aqueous medium to yield 2-(4-bromophenyl)-2-methylpropanoic acid. google.com This suggests that direct manipulation of the aromatic ring of phenethylamine precursors is a feasible strategy for analog synthesis.

Stereoselective Synthesis and Chiral Resolution

The preparation of enantiomerically pure this compound is a critical step for its potential applications in various fields of chemical research. Chirality plays a pivotal role in the biological activity and pharmacological properties of many compounds. Therefore, the development of efficient stereoselective synthetic routes and chiral resolution methods is of significant interest. Methodologies for obtaining single enantiomers of chiral amines like this compound can be broadly categorized into two main approaches: stereoselective synthesis and chiral resolution of a racemic mixture.

Stereoselective synthesis aims to directly produce a single enantiomer from a prochiral precursor. This is often achieved through the use of chiral catalysts, auxiliaries, or reagents that control the stereochemical outcome of the reaction. For phenylethylamines, common strategies include the asymmetric reduction of corresponding ketones or imines, and the use of chiral building blocks.

Chiral resolution, on the other hand, involves the separation of a racemic mixture into its constituent enantiomers. This can be accomplished through several techniques, including the formation of diastereomeric salts with a chiral resolving agent, enzymatic resolution, and chiral chromatography.

One of the most powerful and widely used methods for the resolution of chiral amines is enzymatic kinetic resolution. Lipases, in particular, have demonstrated remarkable efficacy in discriminating between enantiomers of a wide range of phenylethylamines through enantioselective acylation. For instance, research on structurally related compounds, such as 1-(4'-bromophenyl)-2-propanamine and 1-(4'-methoxyphenyl)-2-propanamine, has shown that lipase B from Candida antarctica (CAL-B) can effectively catalyze the kinetic resolution of these amines. In a typical kinetic resolution, the enzyme selectively acylates one enantiomer of the racemic amine, leaving the other enantiomer unreacted. This allows for the separation of the acylated product from the unreacted amine, and subsequent hydrolysis of the amide can yield the other enantiomer in high enantiomeric purity.

The reaction conditions, including the choice of acyl donor and solvent, can significantly influence the efficiency and enantioselectivity of the enzymatic resolution. Studies on analogous phenylethylamines have often employed acyl donors like ethyl acetate (B1210297) or ethyl methoxyacetate (B1198184) in organic solvents such as heptane (B126788) or a mixture of solvents. The enantiomeric excess (ee) of both the unreacted amine and the acylated product, as well as the reaction yield, are key parameters used to evaluate the success of the resolution.

Below is an illustrative data table based on the enzymatic kinetic resolution of phenylethylamine analogs, which could be expected to be similar for this compound.

Table 1: Representative Data for Enzymatic Kinetic Resolution of Phenylethylamine Analogs

Entry Substrate Analog Acyl Donor Enzyme Conversion (%) (S)-Amine Yield (%) (S)-Amine ee (%) (R)-Amide Yield (%) (R)-Amide ee (%)
1 1-(4'-Bromophenyl)-2-propanamine Ethyl Acetate CAL-B 50 45 >99 52 95
2 1-(4'-Methoxyphenyl)-2-propanamine Ethyl Methoxyacetate CAL-B 48 48 98 50 97

Another prevalent method for the separation of enantiomers is chiral High-Performance Liquid Chromatography (HPLC). This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times and thus their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly used for the separation of a wide variety of chiral compounds, including amines. The choice of the mobile phase, which can be a normal-phase (e.g., hexane/isopropanol) or reversed-phase (e.g., acetonitrile/water) system, is crucial for achieving optimal separation. Chiral HPLC is not only a powerful analytical tool for determining the enantiomeric purity of a sample but can also be used for preparative separations to isolate pure enantiomers.

Classical resolution via the formation of diastereomeric salts is another viable approach. This method involves reacting the racemic amine with a chiral acid, such as (+)-tartaric acid, (-)-dibenzoyltartaric acid, or (+)-camphorsulfonic acid, to form a pair of diastereomeric salts. Due to their different physical properties, these diastereomeric salts can often be separated by fractional crystallization. Subsequent treatment of the separated diastereomers with a base regenerates the respective pure enantiomers of the amine. The success of this method depends heavily on the crystallization properties of the diastereomeric salts and the careful selection of the resolving agent and solvent system.

Structure Activity Relationship Sar Studies of 2 3 Methoxy 4 Bromophenyl Ethylamine Analogs

Impact of Aromatic Substitution Patterns on Biological Activity

The nature and placement of substituents on the phenyl ring of phenethylamine (B48288) derivatives are critical determinants of their potency and receptor selectivity. The interplay between electronic and steric factors introduced by these substituents dictates the molecule's ability to favorably interact with its biological target.

The introduction of a halogen atom, such as bromine, at the 4-position of the phenyl ring has been shown to be a key factor in modulating the activity of phenethylamine analogs, particularly at serotonin (B10506) receptors. Studies on a series of 2,5-dimethoxyphenethylamines have highlighted the significance of the 4-position substituent. For instance, 4-bromo-2,5-dimethoxyphenethylamine (B3395496) (2C-B) is a potent psychoactive agent, and its activity is closely linked to this specific halogenation pattern. nih.govresearchgate.net

Docking studies of constrained phenethylamine analogs into the 5-HT2B receptor have shown that the 4-bromo substituent points deeper into the binding pocket, in close proximity to specific amino acid residues. researchgate.net This interaction appears to be crucial for the affinity of these ligands. In a series of 1,2-cyclized phenylethylamines, the positioning of the 4-bromine atom near the polar residue A5.46 was observed in docking poses, which is noteworthy as this residue is only polar in the human 5-HT2A subtype, a key target for many of these compounds. nih.govku.dk

The size of the substituent at the 4-position also plays a role. In simple phenethylamines, the functional activity tends to decrease as the size of the 4-substituent increases. nih.gov This suggests that while a substituent like bromine is favorable, excessively bulky groups may introduce steric hindrance, negatively impacting receptor binding and activation.

The position and number of methoxy (B1213986) groups on the phenyl ring are also critical for determining the biological activity of phenethylamine analogs. In the case of 2-(3-Methoxy-4-bromophenyl)ethylamine, the methoxy group is located at the 3-position. While much of the research has focused on 2,5-dimethoxy-substituted phenethylamines, the influence of a single methoxy group at different positions has been investigated.

Studies on dopamine (B1211576) reuptake inhibition by various phenethylamine derivatives have shown that compounds with a methoxy group on the aromatic ring generally exhibit weak or no inhibitory activity. nih.gov Conversely, research into psychotomimetic agents has shown that ring-substituted beta-methoxyphenethylamines are more potent than their corresponding phenethylamines that lack the beta-methoxy group. nih.gov

For optimal activity at serotonin 5-HT2 receptors, the orientation of the methoxy groups is crucial. In conformationally constrained analogs of 2,5-dimethoxyphenethylamines, it has been demonstrated that for maximal activity, the lone pair electrons of the 2-position oxygen should be oriented syn relative to the ethylamine (B1201723) side chain, while the lone pairs of the 5-position oxygen should be in an anti orientation. researchgate.netnih.govku.dkplos.orgplos.org This specific conformational requirement underscores the importance of the precise placement of methoxy groups for effective receptor interaction. Furthermore, the presence of methoxy groups at the meta and para positions (corresponding to R5-R7 in some analyses) has been shown to have a negative effect on the affinity for the 5-HT2A receptor. nih.gov

Effects of Amine Moiety Modifications

Alterations to the ethylamine side chain, the very feature that defines this class of compounds, can lead to profound changes in pharmacological activity. These modifications can range from simple alkylation of the amine to more complex conformational constraints.

The primary amine of the phenethylamine scaffold is a key site for modification. Historically, N-alkylation with small alkyl groups like methyl or ethyl was found to significantly decrease activity at 5-HT2A receptors. nih.gov This led to the general assumption that a primary amine was optimal for this class of compounds.

However, the discovery that N-benzyl substitution could dramatically enhance both binding affinity and functional activity challenged this notion. nih.govmdpi.com Specifically, N-(2-methoxybenzyl) substitution on phenethylamines such as 4-iodo-2,5-dimethoxyphenethylamine (B1666335) (2C-I) resulted in a significant improvement in their 5-HT2A activation. nih.gov This highlights that the effect of N-substitution is highly dependent on the nature of the substituent. While small alkyl groups may be detrimental, larger, strategically chosen groups like a substituted benzyl (B1604629) ring can introduce favorable interactions with the receptor, leading to increased potency.

At the human trace amine-associated receptor 1 (hTAAR1), N-methylation of β-phenethylamine and its analogs leads to a minor reduction in potency (approximately 3-fold), whereas further N-methylation to the tertiary amine results in a much more significant decrease in potency (around 30-fold). nih.gov

Restricting the conformational flexibility of the ethylamine side chain has been a valuable strategy for probing the bioactive conformation of phenethylamine analogs. By incorporating the side chain into a ring system, researchers can gain insights into the optimal spatial arrangement of the amine group relative to the phenyl ring for receptor binding.

Studies on bicyclic, semi-rigid congeners of β-phenethylamine, such as 2-aminotetralin and 2-aminoindan (B1194107) derivatives, have shown that these constrained analogs can retain significant pharmacological activity. nih.gov In contrast, 6-aminobenzocycloheptene derivatives, with a larger seven-membered ring, were found to be inactive, suggesting that the degree of conformational restriction is critical. nih.gov

Further investigations into 1,2-cyclized phenylethylamines have provided more detailed information about the bioactive conformation. researchgate.netnih.govku.dkplos.org Docking these constrained ligands into the 5-HT2B receptor structure has allowed for a more precise understanding of how the amine functionality interacts with key receptor residues. researchgate.netplos.org For instance, conformational analysis of some 1,2-heterocyclized compounds revealed that certain ring structures could only bind in a higher-energy conformation, which could explain their lower or absent affinity. researchgate.netnih.govplos.org These findings demonstrate that while constraining the side chain can be beneficial, the specific geometry imposed by the ring system is a crucial factor in determining biological activity.

Advanced Analytical Methodologies for Characterization and Identification

Chromatographic Techniques (e.g., Gas Chromatography-Mass Spectrometry, High-Performance Liquid Chromatography)

Chromatographic methods are fundamental for the separation of 2-(3-Methoxy-4-bromophenyl)ethylamine from complex matrices and for the differentiation of its positional isomers.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds like phenethylamines. The separation is based on the compound's boiling point and affinity for the stationary phase of the GC column. The retention time in GC is a key identifier. For instance, in the analysis of isomeric methoxyphenethylamines, the elution order is often influenced by the substitution pattern on the aromatic ring. It has been observed that 2-methoxyphenethylamine substituted isomers tend to elute before the 3- and 4-substituted isomers. researchgate.net

Following separation by GC, the compound is introduced into the mass spectrometer, which provides information about its molecular weight and fragmentation pattern. The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern is particularly informative for structural elucidation. Key fragment ions for related brominated and methoxylated phenethylamines often arise from the cleavage of the C-C bond beta to the nitrogen atom (benzylic cleavage) and from cleavages of the aromatic ring and its substituents. For example, in the mass spectra of N-(bromodimethoxybenzyl)-methoxyphenethylamines, characteristic bromine-containing fragment ions are observed, as well as non-brominated fragments corresponding to the methoxyphenethylamine moiety. researchgate.net Derivatization with reagents like trifluoroacetic anhydride can be employed to improve chromatographic properties and to induce more specific fragmentation patterns, aiding in the differentiation of isomers. researchgate.net

Technique Principle Expected Observations for this compound
GC-MSSeparation based on volatility and interaction with stationary phase, followed by mass analysis.A specific retention time. The mass spectrum would show a molecular ion peak and characteristic fragment ions resulting from benzylic cleavage and loss of substituents.
HPLCSeparation based on polarity and partitioning between a stationary and mobile phase.A characteristic retention time on a reversed-phase column. Detection by UV absorbance due to the aromatic ring.

Spectroscopic Characterization (e.g., Nuclear Magnetic Resonance, Infrared Spectroscopy, High-Resolution Mass Spectrometry)

Spectroscopic techniques provide detailed information about the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for the unambiguous structural elucidation of organic molecules.

¹H NMR: The ¹H NMR spectrum of this compound would exhibit characteristic signals for the protons in the molecule. The aromatic protons would appear as a set of multiplets in the aromatic region (typically 6.5-8.0 ppm), with their chemical shifts and coupling constants being indicative of the 1,2,4-trisubstitution pattern on the benzene ring. The protons of the ethylamine (B1201723) side chain would appear as two triplets in the aliphatic region, corresponding to the -CH₂-CH₂-NH₂ moiety. The methoxy (B1213986) group protons would be observed as a sharp singlet around 3.8-4.0 ppm.

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3400 cm⁻¹), C-H stretching of the aromatic and aliphatic groups (around 2850-3100 cm⁻¹), C=C stretching of the aromatic ring (around 1450-1600 cm⁻¹), and C-O stretching of the methoxy group (around 1000-1300 cm⁻¹). The C-Br stretching vibration would appear at lower frequencies (typically 500-600 cm⁻¹).

High-Resolution Mass Spectrometry (HRMS): HRMS provides a very accurate measurement of the mass-to-charge ratio of the molecular ion, allowing for the determination of the elemental composition of the molecule. This technique can confirm the molecular formula of this compound (C₉H₁₂BrNO) with a high degree of confidence.

Technique Information Obtained Expected Data for this compound
¹H NMRInformation about the chemical environment of protons.Signals for aromatic protons, ethylamine side-chain protons, and methoxy protons with specific chemical shifts and coupling patterns.
¹³C NMRInformation about the carbon skeleton.Distinct signals for each carbon atom, confirming the molecular structure.
IR SpectroscopyIdentification of functional groups.Characteristic absorption bands for N-H, C-H, C=C, C-O, and C-Br bonds.
HRMSPrecise molecular weight and elemental composition.An accurate mass measurement that confirms the molecular formula C₉H₁₂BrNO.

Isomer Differentiation Strategies

A significant analytical challenge in the study of substituted phenethylamines is the differentiation of positional isomers, which can have very similar physical and chemical properties. For this compound, potential isomers include those with different substitution patterns of the methoxy and bromo groups on the phenyl ring (e.g., 2-bromo-3-methoxyphenylethylamine, 4-bromo-2-methoxyphenylethylamine, etc.).

Several strategies can be employed to differentiate these isomers:

Chromatographic Separation: As mentioned, GC and HPLC can often separate positional isomers based on subtle differences in their boiling points and polarities. Optimization of the chromatographic conditions, such as the choice of column and temperature programming in GC, or the mobile phase composition in HPLC, is crucial for achieving baseline separation. researchgate.netnih.gov

Mass Spectrometry Fragmentation Patterns: While the mass spectra of isomers can be very similar, careful analysis of the relative intensities of fragment ions can sometimes reveal distinguishing features. researchgate.net In some cases, derivatization can lead to more distinct fragmentation patterns for different isomers. researchgate.net Tandem mass spectrometry (MS/MS) can also be used to generate and analyze fragment ions in a more controlled manner, which can aid in isomer differentiation.

NMR Spectroscopy: ¹H NMR is particularly powerful for isomer differentiation. The chemical shifts and, more importantly, the coupling patterns of the aromatic protons are highly dependent on the positions of the substituents on the benzene ring. Each positional isomer will have a unique and predictable aromatic proton splitting pattern.

IR Spectroscopy: The pattern of overtone and combination bands in the 1600-2000 cm⁻¹ region of the IR spectrum can sometimes be used to distinguish between different substitution patterns on an aromatic ring.

Applications in Chemical Sciences

Building Block in Complex Molecule Synthesis

2-(3-Methoxy-4-bromophenyl)ethylamine serves as a valuable building block for the synthesis of more complex molecules, particularly heterocyclic compounds and potential pharmacologically active agents. The presence of both a reactive amine group and a modifiable aromatic ring makes it a versatile precursor.

Research has demonstrated the use of structurally similar 2-arylethylamines in the synthesis of N-(2-arylethyl)-2-methylprop-2-enamides. nih.gov In a typical reaction, a 2-arylethylamine is reacted with methacryloyl chloride in the presence of triethylamine (B128534) to neutralize the hydrogen halide byproduct. nih.gov This reaction highlights the utility of the amine functionality for introducing new structural motifs. The resulting amide can then be used in further synthetic transformations.

Molecularly Imprinted Polymers (MIPs) and Adsorption Studies

Molecularly imprinted polymers (MIPs) are synthetic polymers with tailor-made recognition sites for a specific target molecule (template). koreascience.kr These materials are created by polymerizing functional monomers and cross-linkers in the presence of the template molecule. Subsequent removal of the template leaves behind cavities that are complementary in size, shape, and functionality, enabling selective rebinding of the target.

While no studies were found that specifically use this compound as a template, the selective separation of other phenethylamine (B48288) derivatives using MIPs has been reported. nih.gov In these studies, MIPs have shown the ability to selectively adsorb biogenic amines with a phenethylamine structure. nih.gov

Future Directions and Research Perspectives

Untapped Therapeutic Potentials

The primary therapeutic potential of 2-(3-Methoxy-4-bromophenyl)ethylamine resides in its role as a key building block for more complex molecules designed to interact with specific biological targets. The phenethylamine (B48288) core is a well-established pharmacophore that interacts with a variety of receptors and transporters in the central nervous system. psychonautwiki.org The specific substitution pattern of this compound—a methoxy (B1213986) group at the 3-position and a bromine atom at the 4-position—offers a unique starting point for creating derivatives with tailored pharmacological profiles.

Future research can leverage this scaffold to synthesize ligands for a range of neuropsychiatric and neurological disorders. nih.govbiomolther.org The core structure is particularly amenable to modifications that could lead to the development of novel agents targeting monoamine systems. nih.gov These systems, which include dopamine (B1211576), serotonin (B10506), and norepinephrine, are implicated in the pathophysiology of conditions such as depression, anxiety disorders, and substance abuse. nih.gov

The presence of the bromine atom is particularly advantageous, as it provides a reactive handle for further chemical modifications through cross-coupling reactions, allowing for the introduction of diverse functional groups to probe structure-activity relationships. This could lead to the discovery of compounds with high affinity and selectivity for specific receptor subtypes or transporters.

Table 1: Potential Therapeutic Targets for Derivatives of this compound

Target Class Specific Examples Potential Therapeutic Area
Monoamine Transporters Dopamine Transporter (DAT), Serotonin Transporter (SERT), Norepinephrine Transporter (NET) Depression, ADHD, Substance Abuse Disorders nih.gov
Serotonin (5-HT) Receptors 5-HT2A, 5-HT2C Psychosis, Depression nih.gov
Dopamine Receptors D2, D3 Schizophrenia, Parkinson's Disease mdpi.com

Novel Synthetic Routes and Sustainable Chemistry Approaches

The synthesis of substituted phenethylamines is a well-trodden path in organic chemistry. However, there is a continuous drive to develop more efficient, cost-effective, and environmentally friendly methods. Future research in this area will likely focus on the principles of green chemistry to minimize waste, reduce energy consumption, and avoid the use of hazardous reagents and solvents.

One promising avenue is the exploration of catalytic methods. For instance, nickel-catalyzed cross-electrophile coupling reactions have been developed for the synthesis of β-phenethylamine scaffolds, offering a practical alternative to traditional methods that may rely on precious metal catalysts. acs.org Such strategies could be adapted for the large-scale synthesis of this compound and its derivatives.

Furthermore, the application of mechanochemistry, where mechanical force is used to drive chemical reactions, presents a solvent-free alternative to conventional solution-phase synthesis. researchgate.net This approach is not only environmentally benign but can also lead to higher yields and reduced reaction times. Biocatalysis, using enzymes to perform specific chemical transformations, is another area of growing interest that could offer highly selective and sustainable routes to this and related compounds.

Table 2: Comparison of Synthetic Approaches

Method Advantages Disadvantages Sustainability Aspect
Traditional Synthesis Well-established protocols Use of harsh reagents, generation of waste Low
Catalytic Coupling High efficiency, modularity acs.org May require precious metal catalysts Medium to High
Mechanochemistry Solvent-free, energy-efficient, rapid researchgate.net Scalability can be a challenge High

| Biocatalysis | High selectivity, mild reaction conditions | Enzyme stability and cost | High |

Computational Modeling and Predictive Pharmacology

The integration of computational tools into the drug discovery process has revolutionized how new therapeutic agents are designed and optimized. For a scaffold like this compound, computational modeling and predictive pharmacology offer a powerful means to explore its therapeutic potential virtually, thereby saving significant time and resources.

In silico techniques such as molecular docking can be used to predict how derivatives of this compound might bind to the active sites of various biological targets, such as the dopamine transporter. nih.gov By generating 3D models of the target protein, researchers can screen large virtual libraries of compounds derived from the lead scaffold to identify those with the most promising binding affinities and modes of interaction. biomolther.orgnih.gov

Pharmacophore modeling can further refine this process by identifying the key chemical features necessary for biological activity. This information can then be used to guide the synthesis of new derivatives with improved potency and selectivity. Additionally, predictive ADME (Absorption, Distribution, Metabolism, and Excretion) models can be employed to assess the drug-like properties of virtual compounds early in the discovery pipeline, helping to prioritize candidates with a higher probability of success in clinical development. mdpi.com

The application of these computational approaches will accelerate the identification of novel ligands with therapeutic potential and facilitate the development of structure-activity relationships (SAR) that are crucial for optimizing lead compounds. biomolther.orgnih.gov This synergy between computational prediction and empirical synthesis will be a hallmark of future research on this compound and its derivatives.

Q & A

Basic: What are the established synthetic routes for 2-(3-Methoxy-4-bromophenyl)ethylamine?

Answer:
A common approach involves bromination of a methoxyphenethylamine precursor. For example, bromination at the 4-position of 3-methoxyphenethylamine can be achieved using reagents like N-bromosuccinimide (NBS) in the presence of a Lewis acid catalyst (e.g., FeCl₃). Post-synthesis purification via column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) is critical to isolate the target compound.
Key Considerations:

  • Monitor reaction progress using thin-layer chromatography (TLC) to avoid over-bromination.
  • Confirm regioselectivity via 1H NMR^1 \text{H NMR}: the bromine substitution at the 4-position results in distinct aromatic proton splitting patterns .

Basic: What spectroscopic and chromatographic methods are recommended for characterization?

Answer:

  • NMR Spectroscopy : 1H^1 \text{H} and 13C^{13}\text{C} NMR are essential to confirm the substitution pattern. For example, the methoxy group (-OCH3\text{-OCH}_3) at the 3-position appears as a singlet (~δ 3.8 ppm), while aromatic protons adjacent to bromine exhibit deshielding (δ 7.2–7.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (expected [M+H]⁺: ~260–265 Da for C₉H₁₁BrNO).
  • HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) ensures purity (>95%) .

Advanced: How can regioselectivity challenges during bromination be addressed?

Answer:
Regioselective bromination at the 4-position requires careful control of electronic and steric factors. Computational modeling (e.g., DFT calculations) predicts electron density distribution on the aromatic ring, guiding reagent selection. For example:

  • Use directing groups (e.g., methoxy at 3-position) to favor para-bromination.
  • Optimize reaction conditions (temperature, solvent polarity) to minimize ortho/para competition. Contradictions in reported yields (e.g., 60–80%) may arise from solvent choice (polar aprotic vs. halogenated solvents) .

Advanced: How to design molecularly imprinted polymers (MIPs) for selective binding of this compound?

Answer:
MIPs can be synthesized using:

  • Template Molecule : this compound.
  • Functional Monomers : Methacrylic acid (hydrogen-bond donor) or 4-vinylpyridine (electrostatic interactions).
  • Crosslinkers : Ethylene glycol dimethacrylate (EGDMA).
    Methodology :

Pre-polymerization complex formation in porogenic solvent (e.g., acetonitrile).

Polymerization initiation via UV light or thermal activation.

Template removal via Soxhlet extraction. Validate selectivity via competitive binding assays with structural analogs (e.g., 2-(4-Methoxyphenyl)ethylamine) .

Basic: What safety protocols are critical for handling brominated ethylamine derivatives?

Answer:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of brominated vapors.
  • First Aid : In case of skin contact, wash with soap/water immediately. For eye exposure, rinse with water for ≥15 minutes and seek medical attention .

Advanced: How to resolve contradictions in reported pharmacological activity data?

Answer:
Contradictions in receptor binding assays (e.g., 5-HT2A vs. 5-HT2C selectivity) may arise from:

  • Assay Conditions : Differences in cell lines (CHO vs. HEK293) or incubation times.
  • Stereochemistry : Ensure enantiomeric purity; chiral HPLC separates R/S isomers.
  • Metabolite Interference : Use LC-MS/MS to quantify parent compound vs. metabolites in biofluids .

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